Dansyl-beta-alanine cyclohexylammonium salt

Overview

Description

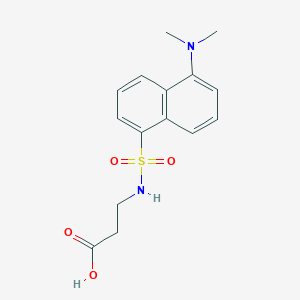

Dansyl-beta-alanine cyclohexylammonium salt is a fluorescent compound widely used in biochemical and physiological research. It is known for its ability to act as a fluorescent marker, making it valuable in various scientific applications. The compound has the empirical formula C15H18N2O4S · C6H13N and a molecular weight of 421.55 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-beta-alanine cyclohexylammonium salt involves the conjugation of beta-alanine with the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl). The reaction typically requires the use of a suitable solvent and a base to facilitate the conjugation process. The reaction conditions must be carefully controlled to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency. Quality control measures are implemented to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dansyl-beta-alanine cyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Dansyl-beta-alanine cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

Medicine: Utilized in diagnostic assays to detect specific biomolecules.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes

Mechanism of Action

The mechanism of action of Dansyl-beta-alanine cyclohexylammonium salt involves its ability to emit fluorescence upon excitation by light. The fluorophore dansyl absorbs light at a specific wavelength and re-emits it at a longer wavelength, producing a fluorescent signal. This property allows the compound to be used as a marker in various assays and imaging techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dansyl-beta-alanine cyclohexylammonium salt include:

Dansyl-L-alanine cyclohexylammonium salt: Another fluorescent compound with similar properties and applications.

Dansyl chloride: Used as a reagent for the derivatization of amino acids and peptides.

Fluorescamine: A non-fluorescent compound that reacts with primary amines to form a fluorescent product.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of beta-alanine and the dansyl fluorophore. This combination allows it to be used in a wide range of applications, from biochemical assays to industrial processes. Its ability to emit strong fluorescence makes it particularly valuable in research and diagnostic settings .

Biological Activity

Dansyl-beta-alanine cyclohexylammonium salt is a derivative of beta-alanine with a dansyl group, which imparts fluorescent properties to the compound. This unique feature allows it to be utilized extensively in biological and biochemical research, particularly in the fields of proteomics and metabolomics. The compound's ability to form stable ion pairs and its fluorogenic characteristics make it a valuable tool for studying various biomolecular interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 421.55 g/mol

- CAS Number : 53332-27-7

- Physical State : Solid

- Fluorescent Properties : Exhibits strong fluorescence under UV light due to the dansyl moiety.

This compound primarily functions through the "dansylation reaction," where the dansyl group labels biomolecules such as amino acids, peptides, and proteins. This labeling enables researchers to visualize and track these molecules in various assays. The compound's interaction with proteins and nucleic acids can be characterized by its ability to form stable complexes, enhancing detection sensitivity in analytical techniques.

Applications in Research

-

Proteomics :

- This compound is widely used in proteomics for labeling proteins, allowing for their separation and identification through techniques such as high-performance liquid chromatography (HPLC).

- It facilitates the visualization of protein interactions and modifications, crucial for understanding cellular processes.

-

Metabolomics :

- The compound has been employed in metabolomic studies to analyze metabolic profiles by labeling metabolites for subsequent detection and quantification.

- Case studies have demonstrated its effectiveness in identifying biomarkers for diseases through the analysis of dansylated metabolites.

-

Fluorescent Imaging :

- Its fluorescent properties make it suitable for live-cell imaging, enabling real-time observation of biological processes at the molecular level.

Study 1: Proteomic Analysis Using this compound

A study investigated the use of this compound in proteomic profiling of cancer cells. The researchers labeled cellular proteins with the compound and analyzed them using mass spectrometry. The results indicated significant differences in protein expression levels between cancerous and normal cells, highlighting potential biomarkers for cancer diagnosis.

Study 2: Metabolomic Profiling

In another study focused on metabolic disorders, researchers utilized this compound to label amino acids in human plasma samples. The labeled metabolites were analyzed via LC-MS/MS, leading to the identification of several dysregulated metabolites associated with metabolic syndrome.

Comparative Analysis

The following table summarizes key features and applications of this compound compared to other related compounds:

| Compound Name | Applications | Unique Features |

|---|---|---|

| This compound | Proteomics, Metabolomics | Strong fluorescence, stable ion pairs |

| Dansyl-L-leucine cyclohexylammonium salt | Protein labeling | Similar fluorogenic properties |

| Fluorescein isothiocyanate | Microscopy, flow cytometry | Broad applications but less specific |

| 7-Amino-4-methylcoumarin-3-acetic acid | Live-cell imaging | Less stable than dansyl derivatives |

Properties

IUPAC Name |

3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)16-10-9-15(18)19/h3-8,16H,9-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQICNCOMHYTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236582 | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-97-6 | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.